N-[2-(3,4-ジメトキシフェニル)エチル]-2-ヒドロキシ-5-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), a nitro group (-NO2), and methoxy groups (-OCH3). These functional groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The carboxamide group can participate in various reactions, such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties include melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .作用機序
The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as LSD. N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide has also been found to have some affinity for other serotonin receptors, as well as for the dopamine D2 receptor.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide has been found to have a number of biochemical and physiological effects, including changes in neurotransmitter release and changes in the activity of various brain regions. Studies have shown that N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide can increase the release of dopamine and serotonin in certain brain regions, and can also increase the activity of the prefrontal cortex, a brain region involved in decision-making and impulse control.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the effects of other drugs that interact with this receptor. However, one limitation of using N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide is its relatively low potency compared to other compounds that interact with the 5-HT2A receptor, such as LSD and psilocybin. This means that higher doses of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide may be required to produce similar effects, which can be problematic in terms of safety and experimental design.
将来の方向性
There are a number of future directions for research involving N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide. One area of interest is the development of more potent derivatives of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide that can be used as pharmacological tools to investigate the 5-HT2A receptor and other serotonin receptors. Another area of research is the investigation of the effects of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, more research is needed to fully understand the mechanisms of action of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide and how it interacts with other drugs and neurotransmitters in the brain.
合成法
The synthesis of N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide involves the reaction of 2-hydroxy-5-nitrobenzenecarboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with oxalyl chloride and dimethylformamide (DMF) to yield N-(3,4-dimethoxyphenethyl)-2-hydroxy-5-nitrobenzenecarboxamide as a white crystalline solid.
科学的研究の応用
抗酸化および抗炎症特性
NF-κB阻害
レチノイド核モジュレーション
神経炎症の調節
アルツハイマー病の薬
ハイブリッド化合物の合成
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-24-15-6-3-11(9-16(15)25-2)7-8-18-17(21)13-10-12(19(22)23)4-5-14(13)20/h3-6,9-10,20H,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDUQGVCABDIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。